3-(1,2,3-Thiadiazol-5-yl)propanoic acid
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Overview
Description
3-(1,2,3-Thiadiazol-5-yl)propanoic acid is a heterocyclic organic compound containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3-thiadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(1,2,3-thiadiazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid
- 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoic acid
Uniqueness: 3-(1,2,3-thiadiazol-5-yl)propanoic acid is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C5H6N2O2S |
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Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-(thiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-3-6-7-10-4/h3H,1-2H2,(H,8,9) |
InChI Key |
RTVXSLIDJNTAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)CCC(=O)O |
Origin of Product |
United States |
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